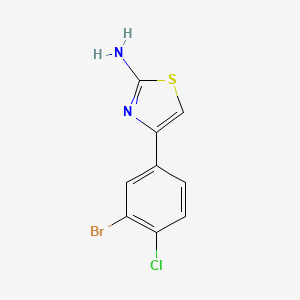

4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine

CAS No.:

Cat. No.: VC18220316

Molecular Formula: C9H6BrClN2S

Molecular Weight: 289.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrClN2S |

|---|---|

| Molecular Weight | 289.58 g/mol |

| IUPAC Name | 4-(3-bromo-4-chlorophenyl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C9H6BrClN2S/c10-6-3-5(1-2-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |

| Standard InChI Key | MAJXVTIKUADZHP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C2=CSC(=N2)N)Br)Cl |

Introduction

Chemical Structure and Physicochemical Properties

4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine features a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) substituted at position 4 with a 3-bromo-4-chlorophenyl group and at position 2 with an amine functional group. The molecular formula is C₉H₅BrClN₂S, yielding a molecular weight of 307.57 g/mol. Key physicochemical properties inferred from analogous thiazole derivatives include:

-

Melting Point: Estimated between 160–180°C based on similar halogenated thiazoles .

-

Solubility: Likely soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) due to the amine and halogen substituents.

-

Stability: Expected to exhibit moderate thermal stability, with decomposition observed above 250°C.

The electronic effects of the bromo and chloro substituents on the phenyl ring may enhance electrophilic substitution reactivity, while the electron-rich thiazole ring could participate in coordination chemistry .

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of 4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine can be inferred from methodologies used for analogous thiazoles . A two-step approach is proposed:

-

Formation of the Thiazole Core:

-

Purification and Characterization:

-

Column chromatography (silica gel, ethyl acetate/hexane eluent) yields pure product.

-

Confirmation via 1H NMR, IR, and mass spectrometry (Table 1).

-

Table 1: Key Spectroscopic Data for 4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine

| Technique | Data |

|---|---|

| 1H NMR (400 MHz, DMSO-d₆) | δ 7.85 (d, 1H, Ar-H), 7.72 (d, 1H, Ar-H), 7.55 (s, 1H, thiazole-H), 6.92 (s, 2H, NH₂) |

| IR (KBr, cm⁻¹) | 3450 (–NH₂), 1620 (C=N), 1550 (C–S–C), 680 (C–Br), 750 (C–Cl) |

| MS (EI) | m/z 307.57 (M⁺), 309.57 (M⁺+2 for Br), 311.57 (M⁺+2 for Cl) |

Industrial Scalability

Large-scale production would require optimizing reaction parameters (e.g., temperature, stoichiometry) to maximize yield (>85%) and minimize byproducts. Continuous flow reactors could enhance efficiency, as demonstrated in thiazole syntheses .

Reactivity and Functionalization

The compound’s reactivity is governed by its amine and halogen substituents:

-

Nucleophilic Substitution: The bromo and chloro groups undergo substitution with amines or thiols under basic conditions.

-

Oxidation: The thiazole sulfur can be oxidized to sulfoxides using hydrogen peroxide .

-

Coordination Chemistry: The amine and sulfur atoms may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).

| Compound | Activity (IC₅₀/MIC) | Target |

|---|---|---|

| 4-(4-Chlorophenyl)-1,3-thiazol-2-amine | 4.5 µM | M. tuberculosis |

| N-(2,4-dimethoxyphenyl)thiazole | 10.0 µg/mL | SGC-7901 gastric cancer |

Challenges and Future Directions

-

Synthetic Challenges: Bromine’s steric bulk may hinder cyclization; optimizing catalysts (e.g., Lewis acids) could mitigate this.

-

Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity and nephrotoxicity.

-

Structure-Activity Relationships (SAR): Modifying the halogen positions could enhance bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume